1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone
Overview
Description
1H-Benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzimidazole ring, a chloropyrazine moiety, and an azetidine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloropyrazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1H-Benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in oxidative stress and parasitic infections, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may modulate pathways related to oxidative stress, such as the scavenging of free radicals and the inhibition of reactive oxygen species (ROS) production.
Comparison with Similar Compounds
1H-Benzimidazole-2-yl hydrazones: These compounds share the benzimidazole core and have been studied for their antiparasitic and antioxidant activities.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Known for its use in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H12ClN5O2 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C15H12ClN5O2/c16-12-14(18-6-5-17-12)23-9-7-21(8-9)15(22)13-19-10-3-1-2-4-11(10)20-13/h1-6,9H,7-8H2,(H,19,20) |
InChI Key |
GCHUEJMUNYFYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N2)OC4=NC=CN=C4Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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